Cyclobutane-1,3-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77614-66-5 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
cyclobutane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C6H8O2/c7-3-5-1-6(2-5)4-8/h3-6H,1-2H2 |
InChI Key |
FDKPKAMUQMKUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclobutane 1,3 Dicarbaldehyde and Its Analogues
Photochemical Synthesis Routes
Photochemical methods, particularly [2+2] photocycloaddition reactions, are powerful tools for the construction of the cyclobutane (B1203170) core. These reactions involve the dimerization of alkenes under ultraviolet (UV) irradiation to form a four-membered ring, providing a direct route to cyclobutane-1,3-dicarboxylic acid (CBDA) precursors.
[2+2] Photocyclization Strategies for Cyclobutane-1,3-Diacids (CBDA) Precursors
The [2+2] photocycloaddition is a cornerstone in the synthesis of cyclobutane derivatives. This reaction involves the direct addition of two double bonds to form a cyclobutane ring. For the synthesis of cyclobutane-1,3-dicarboxylic acid precursors, the photodimerization of α,β-unsaturated carboxylic acids or their esters is commonly employed.
A prominent example is the synthesis of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), a CBDA analogue, from the photodimerization of trans-cinnamic acid. acs.org This reaction can be initiated by direct excitation or through the use of a photosensitizer. The stereochemical outcome of the photocycloaddition is highly dependent on the reaction conditions, including the crystalline state of the starting material and the presence of templates. In the solid state, the crystal packing of the cinnamic acid derivative pre-organizes the molecules, leading to specific stereoisomers of the cyclobutane product. pitt.edu The use of covalent templates, such as 1,8-dihydroxynaphthalene, can direct the photodimerization of cinnamic acid derivatives to afford β-truxinic acid analogues as single diastereomers in high yields. tcichemicals.com
The regiochemistry of the cycloaddition can result in "head-to-head" (1,2-disubstituted) or "head-to-tail" (1,3-disubstituted) isomers. wikipedia.org For the synthesis of cyclobutane-1,3-dicarbaldehyde, the head-to-tail dimerization is the desired pathway. The relative stereochemistry of the substituents on the cyclobutane ring is described as syn or anti. wikipedia.org
Renewable Feedstock Utilization in Photocyclization (e.g., Furfural (B47365), Sorbic Acid)
In recent years, there has been a significant shift towards the use of renewable resources in chemical synthesis. Furfural and sorbic acid, both derivable from biomass, have emerged as valuable starting materials for the synthesis of CBDA precursors.
Furfural can be converted to 2-furanacrylic acid through a Knoevenagel condensation with malonic acid. orgsyn.org The subsequent [2+2] photodimerization of 2-furanacrylic acid or its esters yields di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid derivatives. orgsyn.org These furan-containing cyclobutane structures offer additional chemical handles for further modification. The photodimerization can be carried out using environmentally friendly methods, such as employing blacklight as a UV source. orgsyn.org
Sorbic acid, another biomass-derived starting material, can also undergo [2+2] photocycloaddition. chemistrysteps.com To control the regioselectivity of the dimerization, sorbic acid can be pre-organized by forming a salt with an amine, such as ethylenediamine. Upon UV irradiation, this salt arrangement favors the formation of the desired cyclobutane-1,3-dicarboxylic acid derivative. chemistrysteps.com
| Starting Material | Precursor | Photocyclization Product | Reference |
| trans-Cinnamic Acid | α,β-Unsaturated Carboxylic Acid | α-Truxillic Acid | acs.org |
| Furfural | Biomass-derived Aldehyde | 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid | orgsyn.org |
| Sorbic Acid | Biomass-derived Diene | A cyclobutane-containing diacid (CBDA-3) | chemistrysteps.com |
Oxidative Cleavage Approaches for Dialdehyde (B1249045) Formation
Once the cyclobutane-1,3-dicarboxylic acid or a related precursor is synthesized, the next critical step is the conversion of the carboxylic acid functionalities into aldehydes. A common and effective strategy involves a two-step process: reduction of the dicarboxylic acid to the corresponding diol, followed by selective oxidation to the dialdehyde. A more direct, albeit less common, approach is the oxidative cleavage of a suitable cyclobutane precursor.
Meso-1,4-Dialdehyde Synthesis via Cyclobutanediol Oxidation
The synthesis of meso-1,4-dialdehydes through the oxidative cleavage of the corresponding cyclobutanediols is a well-established method that can be adapted for the synthesis of this compound. While the numbering "1,4" is used in some literature for related systems, the principle applies to the 1,3-disubstituted pattern as well. The synthesis begins with the preparation of a cis- or meso-cyclobutanediol. This diol is then subjected to oxidative cleavage to yield the dialdehyde.
A significant challenge in the synthesis of aliphatic meso-dialdehydes is their propensity to undergo epimerization to the more stable trans-isomers and to form cyclic hydrates. To circumvent these issues, mild and neutral oxidation conditions are preferred.
Heterogeneous Catalysis in Oxidative Cleavage Methodologies
The use of heterogeneous catalysts in oxidation reactions offers several advantages, including simplified product purification and catalyst recycling. For the oxidative cleavage of cyclobutanediols to dialdehydes, polymer-supported periodate (B1199274) has proven to be an effective heterogeneous oxidant. This reagent allows for the clean conversion of the diol to the dialdehyde under neutral conditions, minimizing side reactions such as epimerization and over-oxidation to the corresponding dicarboxylic acid.
The general pathway to this compound from its corresponding dicarboxylic acid precursor can be outlined as follows:
Reduction of the Dicarboxylic Acid: The cyclobutane-1,3-dicarboxylic acid is first reduced to the corresponding diol, cyclobutane-1,3-dimethanol. This can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Selective Oxidation of the Diol: The resulting cyclobutane-1,3-dimethanol is then carefully oxidized to yield this compound. To prevent over-oxidation to the dicarboxylic acid, mild and selective oxidizing agents are employed. Common methods include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgadichemistry.com These methods are known for their high efficiency in converting primary alcohols to aldehydes under mild conditions. wikipedia.orgadichemistry.com
Stereoselective Synthesis and Diastereomeric Control in this compound Formation
The control of stereochemistry is paramount in the synthesis of substituted cyclobutanes, as the relative orientation of the substituents significantly influences the molecule's properties and potential applications. For this compound, the stereochemistry is largely determined during the initial [2+2] photocycloaddition step that forms the cyclobutane ring.
The formation of different diastereomers (e.g., cis and trans) of the cyclobutane-1,3-dicarboxylic acid precursor is governed by the geometry of the starting alkenes and the reaction conditions. As mentioned earlier, solid-state photoreactions and the use of templates can provide high levels of diastereocontrol.
Once a specific diastereomer of the dicarboxylic acid is obtained, the subsequent reduction and oxidation steps generally proceed with retention of stereochemistry at the cyclobutane ring. For instance, the reduction of a cis-dicarboxylic acid with LiAlH₄ will yield the cis-diol, and the subsequent oxidation of this cis-diol using Swern or Dess-Martin conditions will produce the cis-dicarbaldehyde.
Diastereoselective reduction of a cyclobutylidene derivative has also been reported as a key step in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.orgacs.org This demonstrates that stereocontrol can also be exerted at later stages of the synthesis through diastereoselective reactions on a pre-formed cyclobutane ring.
The stereochemical integrity of the final dialdehyde is crucial, as the cis and trans isomers will exhibit different chemical and physical properties. Careful selection of the synthetic route and reaction conditions is therefore essential to obtain the desired stereoisomer of this compound.
Historical Challenges and Advancements in 1,3-Cyclobutane Derivative Synthesis
The journey towards the efficient and reliable synthesis of 1,3-disubstituted cyclobutanes has been fraught with historical challenges, marked by incorrect structural assignments and synthetic failures. A significant portion of this history is intertwined with the pursuit of cyclobutane-1,3-dicarboxylic acid, a logical precursor to this compound.
Early attempts to synthesize the 1,3-cyclobutane ring system were often misleading. A notable example is the work on cyclobutane-1,3-dicarboxylic acid, where numerous synthetic methods reported from 1881 until the mid-20th century were later proven to be erroneous okstate.edu. An interesting sequence of unusual reactions and incorrect assumptions led many capable organic chemists to misidentify their products okstate.edu.
For instance, early researchers, including Markownikoff and Krestownikoff, Perkin, and Simonsen, reported syntheses that they believed yielded 1,3-cyclobutanedicarboxylic acid okstate.edu. However, these syntheses often produced other cyclic or acyclic structures. One of the classic examples involved the self-condensation of ethyl-α-chloropropionate, which was thought to produce a 1,3-cyclobutane derivative but was later shown to yield a cyclopropane (B1198618) derivative okstate.edu. Similarly, reactions involving the condensation of formaldehyde (B43269) with malonic ester, which were presumed to form a cyclobutane ring, also led to incorrect structural assignments okstate.edu.
These historical difficulties underscore the inherent challenges in forming the strained four-membered cyclobutane ring with the desired 1,3-substitution pattern. The prevalence of side reactions, rearrangements, and the formation of more stable five- or six-membered rings were significant obstacles for early organic chemists.
The mid-20th century and beyond witnessed significant advancements in synthetic organic chemistry, which provided the tools necessary to overcome the historical challenges in cyclobutane synthesis. The development of new reagents, reaction conditions, and a deeper understanding of reaction mechanisms have enabled the reliable synthesis of 1,3-disubstituted cyclobutanes.
A cornerstone of modern cyclobutane synthesis is the [2+2] cycloaddition reaction . This method, involving the reaction of two alkene components, has become a powerful tool for constructing the cyclobutane ring. While direct synthesis of this compound via this method is not commonly reported, the synthesis of its precursors, such as cyclobutane-1,3-dicarboxylic acid derivatives, is feasible. For example, the photodimerization of cinnamic acid derivatives can yield 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, an analogue of the target system.
A plausible synthetic route to this compound would involve the following steps:
Synthesis of a Cyclobutane-1,3-dicarboxylic Acid Derivative: Modern methods for the synthesis of 1,3-disubstituted cyclobutanes often provide access to dicarboxylic acids or their esters.
Reduction to the Diol: The dicarboxylic acid or its ester can be reduced to the corresponding diol, cyclobutane-1,3-dimethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.
Oxidation to the Dialdehyde: The resulting diol can then be oxidized to the target this compound. Several mild oxidation methods are available to prevent over-oxidation to the carboxylic acid. Commonly used reagents for this purpose include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields in converting primary alcohols to aldehydes wikipedia.orgorganic-chemistry.orgyoutube.com.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.com.
The stereochemistry of the final dicarbaldehyde (cis or trans) would be determined by the stereochemistry of the starting dicarboxylic acid precursor. Stereoselective syntheses of both cis- and trans-1,3-disubstituted cyclobutanes have been developed, often relying on the careful choice of reactants and reaction conditions in the initial ring-forming step.
Recent advancements have also focused on the diastereoselective synthesis of 1,3-disubstituted cyclobutanes and the functionalization of pre-existing cyclobutane rings through C-H activation strategies, offering novel pathways to complex cyclobutane derivatives nih.gov.
The table below summarizes some of the key historical and modern approaches to the synthesis of 1,3-disubstituted cyclobutane derivatives.
| Era | Synthetic Approach | Key Features & Challenges |
| Late 19th - Early 20th Century | Condensation reactions (e.g., malonic ester synthesis) | Prone to rearrangements and formation of incorrect ring systems. Lack of reliable analytical methods led to misidentification of products. |
| Mid-20th Century - Present | [2+2] Cycloaddition Reactions | Powerful and versatile method for forming the cyclobutane ring. Control of regioselectivity and stereoselectivity is a key focus. |
| Modern Era | C-H Functionalization | Allows for the direct introduction of functional groups onto a pre-formed cyclobutane ring, offering new synthetic strategies. |
| Modern Era | Multi-step sequences from dicarboxylic acids | Reliable route involving reduction of a dicarboxylic acid or ester to a diol, followed by mild oxidation to the dialdehyde. |
Chemical Reactivity and Reaction Mechanisms of Cyclobutane 1,3 Dicarbaldehyde
Reactivity of the Cyclobutane (B1203170) Ring System
The chemical behavior of Cyclobutane-1,3-dicarbaldehyde is significantly influenced by the inherent properties of its four-membered carbocyclic ring.
Influence of Ring Strain on Reactivity
The cyclobutane ring is characterized by considerable ring strain, which is a combination of angle strain and torsional strain. wikipedia.org This strain renders the molecule less stable and more reactive compared to its acyclic counterparts or larger cycloalkanes like cyclohexane (B81311). pearson.comlibretexts.orgchemistrysteps.com
Angle Strain : In an ideal sp³ hybridized carbon atom, the bond angles are 109.5°. libretexts.orgquora.com The C-C-C bond angles in a planar cyclobutane molecule would be 90°, a significant deviation that induces angle strain. libretexts.orgopenstax.org To alleviate some of the strain, the cyclobutane ring is not perfectly flat; it adopts a puckered or "butterfly" conformation. libretexts.orgmasterorganicchemistry.com This puckering slightly reduces the bond angles to about 88°, which increases angle strain but relieves some torsional strain. libretexts.orgpressbooks.pub The poor overlap of orbitals in these compressed bond angles results in weaker C-C bonds. masterorganicchemistry.comchemistrysteps.com
Torsional Strain : If the cyclobutane ring were planar, all the hydrogen atoms on adjacent carbon atoms would be in an eclipsed conformation, leading to significant torsional strain. masterorganicchemistry.com The puckered conformation of the ring helps to reduce these eclipsing interactions, though some torsional strain remains. libretexts.orgmasterorganicchemistry.com
This inherent strain means that a significant amount of energy is stored in the bonds of the ring. libretexts.org Consequently, reactions that lead to the opening of the cyclobutane ring are often energetically favorable, as they release this stored strain energy. libretexts.org The heat of combustion for cyclobutane is notably higher per CH₂ unit compared to cyclohexane or linear alkanes, quantitatively demonstrating its lower stability. libretexts.org
| Cycloalkane | Ring Size | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |
|---|---|---|---|
| Cyclopropane (B1198618) | 3 | 166.6 | 27.6 |
| Cyclobutane | 4 | 164.0 | 26.3 |
| Cyclopentane (B165970) | 5 | 158.7 | 6.5 |
| Cyclohexane | 6 | 157.4 | 0.0 |
Chemical Stability of the Cyclobutane Core in Reaction Environments (e.g., Acid/Base Tolerance)
Despite its inherent ring strain, the cyclobutane core can exhibit notable stability under certain reaction conditions. Research on related cyclobutane structures, such as cyclobutane-1,3-diacid (CBDA), has shown that the four-membered ring can tolerate both acid and base treatments without undergoing ring-opening. nih.govnih.govresearchgate.net This stability allows for chemical modifications of functional groups attached to the ring, such as the carboxylic acids in CBDA or the aldehydes in this compound, while leaving the core structure intact.
However, the stability is not absolute. The cyclobutane ring can be cleaved under various conditions, including strong acidic or basic environments, nucleophilic attack, or the presence of certain catalysts, particularly when the ring is activated by specific functional groups. researchgate.net For instance, the photochemical intermediate photopyrone, which contains a cyclobutane ring, is known to decompose rapidly when treated with acid or base. acs.orgnih.gov Therefore, the chemical stability of the cyclobutane core in this compound is context-dependent, relying on the specific reagents and conditions employed.
Aldehyde Functional Group Transformations
The two aldehyde groups of this compound are the primary sites of its chemical reactivity, enabling a variety of transformations.
Condensation Reactions with Diamines for Polymeric Material Formation
The dicarbaldehyde functionality makes this compound a suitable monomer for condensation polymerization. In reactions with diamines, this compound can form polyimine or poly-Schiff base materials. This type of reaction is analogous to the formation of polymers from other bifunctional building blocks. For example, cyclobutane-1,3-diacid has been successfully used to create a series of polyesters, known as poly-α-truxillates, through condensation with various diols. nih.govnih.gov This precedent highlights the utility of the cyclobutane scaffold in polymer synthesis. The reaction between a dialdehyde (B1249045) and a diamine typically proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form an imine (Schiff base) linkage. When this process is repeated with bifunctional monomers, a polymer chain is formed.
Asymmetric Reactions Involving Cyclobutane-1,3-dialdehydes (e.g., Tishchenko Reactions)
This compound, particularly its meso form (with cis-aldehyde groups), is an excellent substrate for asymmetric synthesis. The Tishchenko reaction, which involves the disproportionation of an aldehyde to form an ester, can be rendered asymmetric when applied to meso-dialdehydes. organic-chemistry.orgthermofisher.com This transformation is a powerful method for creating chiral lactones, which are valuable synthetic intermediates. nih.gov
In a typical iridium-catalyzed asymmetric Tishchenko reaction, a chiral Ir-aminoalkoxide complex acts as the catalyst. acs.org The proposed mechanism involves several steps:
The catalyst is activated, often by reaction with an alcohol like 2-propanol, to form an iridium hydride complex. nih.govacs.org
This hydride complex selectively reduces one of the two aldehyde groups in the meso-dialdehyde. nih.govacs.org
The resulting hydroxy aldehyde exists in equilibrium with its cyclic lactol form. nih.govacs.org
The lactol is then oxidized by the initial iridium complex to yield the final chiral lactone, regenerating the active hydride catalyst to continue the cycle. nih.govacs.org
This methodology has been successfully applied to various meso-1,4-dialdehydes, demonstrating its potential for the desymmetrization of substrates like this compound. nih.govacs.org
| Substrate (Dialdehyde) | Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| cis-1,2-Cyclohexanedicarboxaldehyde | 1 | 1 | 81 | 65 |
| cis-4-Cyclohexene-1,2-dicarboxaldehyde | 1 | 1 | 75 | 65 |
| cis-Bicyclo[2.2.1]heptane-2,3-dicarboxaldehyde | 1 | 1 | 72 | 41 |
| cis-Bicyclo[2.2.2]octane-2,3-dicarboxaldehyde | 1 | 1 | 76 | 27 |
Exploration of Biradical Intermediates and Analogues (e.g., Cyclobutane-1,3-diyl)
The cyclobutane-1,3-diyl is a biradical intermediate that represents a fascinating aspect of cyclobutane chemistry. researchgate.net It is a reactive species that can be involved in the isomerization of bicyclo[1.1.0]butanes. chemistryviews.org While the parent hydrocarbon biradical is highly transient, stable analogues have been synthesized by replacing the carbon atoms with heavier main group elements. dntb.gov.uarsc.org
For instance, group 15 biradicals of the type [E(μ-NR)]₂, where E can be phosphorus (P), arsenic (As), antimony (Sb), or bismuth (Bi), form planar four-membered rings with significant open-shell singlet biradical character. rsc.org Recently, the first all-germanium analogue of cyclobutane-1,3-diyl was synthesized and isolated as red crystals. chemistryviews.org This compound was characterized as having a singlet ground state and a nearly planar Ge₄ ring. chemistryviews.org The study of these stable analogues provides crucial insights into the electronic structure, bonding, and reactivity of the elusive parent cyclobutane-1,3-diyl intermediate. dntb.gov.uaresearchgate.net
Advanced Materials Applications of Cyclobutane 1,3 Dicarbaldehyde Building Blocks
Integration into Polymeric Materials
The incorporation of cyclobutane (B1203170) units into polymer backbones offers a strategy to develop novel materials, including sustainable alternatives to petroleum-derived plastics. nih.govnih.gov The semi-rigid nature of the cyclobutane moiety is key to imparting unique thermal and photochemical properties to these polymers.
The cyclobutane ring possesses a distinct semi-rigid character that positions it between the high rigidity of aromatic rings and the significant flexibility of common aliphatic rings. nih.govnih.gov This intermediate rigidity is advantageous in polymer synthesis, allowing for a degree of structural control that can influence the final properties of the material. Unlike the planar and stiff nature of benzene (B151609) rings or the highly conformational freedom of linear alkanes, the puckered cyclobutane structure provides a defined, non-planar geometry. This unique conformation can disrupt chain packing in polymers, leading to materials that are semi-crystalline and possess a desirable balance of stiffness and processability. nih.govresearchgate.net The defined spatial arrangement of substituents on the 1,3-disubstituted cyclobutane core is favorable for creating polymers with predictable architectures. nih.gov
Cyclobutane-containing polyesters are synthesized using building blocks like α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), a derivative of cyclobutane-1,3-dicarboxylic acid. nih.govresearchgate.net One common method for their synthesis is condensation polymerization, where the cyclobutane diacid is reacted with various diols. nih.gov
For example, a series of polyesters known as poly-α-truxillates has been created by the condensation reaction between α-truxillic acid and a range of linear diols, including ethylene (B1197577) glycol, 1,3-propanediol, and 1,6-hexanediol. nih.gov Another approach involves the [2+2] photopolymerization of diolefinic monomers, such as non-rigid bis-cinnamates, which dimerize upon exposure to light to form the cyclobutane ring directly within the polymer backbone. nih.gov This method has been optimized using continuous flow reactors, which can increase polymer molecular weight and reduce reaction times compared to traditional batch processes. nih.gov
The inclusion of the cyclobutane moiety has a significant impact on the properties of the resulting polymers, particularly their thermal and photochemical stability. Polyesters derived from trans-1,3-cyclobutane dimethanol (CBDO-1) exhibit high decomposition temperatures, ranging from 381 to 424 °C, and glass transition temperatures (Tg) between 33 and 114 °C, indicating excellent thermal stability. rsc.org
Thermal Properties of Cyclobutane-Containing Polyesters
| Polymer Building Blocks | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |
|---|---|---|---|
| CBDO-1 with various diacids | 33 to 114 °C | 381 to 424 °C | rsc.org |
| α-truxillic acid with various diols | Comparable to PET | Comparable to PET | nih.govresearchgate.net |
| Truxinate cyclobutane polymers | -4.77 to 238.45 °C | 109 to 375 °C | nih.gov |
Role in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. The choice of organic linker is critical in determining the structure and function of the MOF. Cyclobutane-1,3-disubstituted molecules have emerged as effective linkers for creating MOFs with finely tuned pore environments for specific applications.
In MOF design, cyclobutane-1,3-dicarboxylate is used as a "linker" to connect metal clusters, forming a porous three-dimensional structure. A key strategy in its use is bioisosteric replacement, where it serves as a shorter, non-aromatic mimic for more common para-benzene-based linkers like 1,4-benzenedicarboxylate. osti.govnih.gov This substitution is a powerful tool for pore engineering. Because the trans-1,3-cyclobutanedicarboxylate ligand is shorter than its benzene counterpart, its incorporation into a MOF platform results in a significant shrinking of the framework's pores. osti.gov This approach has been successfully used to synthesize a series of MOFs where the pore size is compressed by approximately 30% compared to the prototypical structure, allowing for the creation of materials with extremely small pores. nih.gov
The primary benefit of using cyclobutane-1,3-dicarboxylate linkers in MOFs is the ability to dramatically modulate the pore environment for enhanced gas separation. The extreme pore compression achieved by these linkers amplifies the "pore partition effect," making the MOF highly sensitive to subtle differences between gas molecules. osti.gov This strategy has proven exceptionally effective for the separation of acetylene (B1199291) (C₂H₂) and carbon dioxide (CO₂), two gases with very similar sizes and properties.
Research has shown that by first shrinking the pores with the cyclobutane linker and then making further fine-tuning adjustments with other components of the MOF, the selectivity for C₂H₂ over CO₂ can be dramatically increased. nih.gov In one study, replacing a standard 1,4-benzenedicarboxylate linker with trans-1,3-cyclobutanedicarboxylate in a specific MOF platform increased the C₂H₂/CO₂ selectivity from a modest 2.6 to a significantly higher 20.8. osti.govnih.gov This enhancement was confirmed by experimental breakthrough tests, which showed that CO₂ passed through the material quickly while C₂H₂ was retained for an extended period, demonstrating excellent real-world separation performance. osti.gov
C₂H₂/CO₂ Selectivity in MOFs with Different Linkers
| Primary Linker (L1) | C₂H₂/CO₂ IAST Selectivity | Reference |
|---|---|---|
| 1,4-benzenedicarboxylate (bdc) | 2.6 - 2.8 | osti.gov |
| trans-1,3-cyclobutanedicarboxylate (tcb) | 12.3 - 20.8 | osti.govnih.gov |
Lanthanide MOF Applications with Cyclobutane Dicarboxylates
Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are a class of crystalline porous materials constructed from lanthanide ions or clusters connected by organic linkers. rsc.org These materials have garnered significant attention due to the unique luminescent and magnetic properties of lanthanide ions, making them suitable for applications in sensing, catalysis, and medical imaging. rsc.orgrsc.org The structure and resulting properties of Ln-MOFs are highly dependent on the coordination preferences of the lanthanide ions and the geometry of the organic linkers, with polytopic carboxylates being among the most widely used building blocks. rsc.orgnih.gov
The potential utility of cyclobutane dicarboxylates in Ln-MOFs can be inferred from studies on related systems. Research has shown that modifying linkers by adjusting substituent locations or using mixed-ligand strategies can lead to diverse and complex topologies with tailored functions. rsc.orgnih.gov The defined stereochemistry of cis- and trans-cyclobutane-1,3-dicarboxylic acid provides an additional layer of design control, enabling the synthesis of diastereomeric frameworks with potentially distinct properties.
| Property | General Dicarboxylate Linkers | Cyclobutane Dicarboxylate Linkers (Projected) |
| Flexibility | Varies from rigid (aromatic) to flexible (aliphatic chains) | Semi-rigid with defined stereoisomers (cis/trans) |
| Geometry | Linear, bent | Defined angles based on cyclobutane puckering |
| Resulting MOF Topology | Diverse, often 2D layered or 3D interpenetrated networks rsc.org | Potentially novel topologies due to unique bond angles |
| Potential Applications | Luminescent sensing, gas storage, catalysis rsc.orgrsc.org | Tunable luminescent sensors, stereoselective catalysis |
Application in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers built from light elements linked by strong covalent bonds. rsc.orgsciopen.com Their high surface area, tunable porosity, and structural designability make them promising materials for gas storage, catalysis, and optoelectronics. researchgate.net The synthesis of COFs relies on the principles of dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and the growth of an ordered, crystalline framework rather than an amorphous polymer. nih.gov
One of the most robust and widely used methods for COF synthesis involves the condensation reaction between polyfunctional aldehydes and amines to form imine-linked COFs. nih.govnsysu.edu.tw These materials exhibit greater chemical stability compared to early boronate-ester-based COFs. nih.gov In this context, cyclobutane-1,3-dicarbaldehyde serves as a C2-symmetric dialdehyde (B1249045) linker. When reacted with trifunctional (C3) or tetrafunctional (C4) amines, it can form 2D or 3D COF structures, respectively.
The use of a cyclobutane-based linker introduces several unique features compared to standard aromatic dialdehydes like terephthalaldehyde:
Non-aromatic Core: The aliphatic cyclobutane core alters the electronic properties of the resulting COF, influencing its potential applications in electronics and catalysis.
Stereochemical Control: The availability of cis and trans isomers of the dicarbaldehyde allows for the synthesis of frameworks with different pore shapes and symmetries from the same constituent building blocks.
Defined Geometry: The semi-rigid, puckered nature of the cyclobutane ring provides a distinct geometry that can direct the stacking of 2D layers or the topology of 3D networks in ways not achievable with flat, aromatic linkers.
The table below compares this compound with other common aldehyde linkers used in COF synthesis.
| Aldehyde Linker | Symmetry | Core Structure | Resulting COF Characteristics |
| Terephthalaldehyde | C2 | Aromatic (Benzene) | Planar linker, leads to stable, porous 2D sheets nih.gov |
| 1,3,5-Triformylbenzene | C3 | Aromatic (Benzene) | Forms hexagonal pores in 2D COFs sciopen.com |
| This compound | C2 | Aliphatic (Cyclobutane) | Non-planar, semi-rigid linker; potential for novel 3D topologies and stereoisomeric frameworks |
Supramolecular Assembly Driven by this compound Scaffolds
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. The geometry and functionality of the constituent molecules are paramount in dictating the outcome of the assembly process. The this compound scaffold, with its stereochemically defined and rigid structure, is an excellent candidate for directing such assemblies.
The aldehyde functional groups can participate in various reversible reactions, such as imine formation, which is a powerful tool in supramolecular chemistry for constructing complex architectures. Research has demonstrated that cyclobutane scaffolds can be synthesized via solid-state [2+2] photodimerization, a process that relies on the precise pre-organization of reactants in a crystal lattice. This method can yield aldehyde-functionalized cyclobutanes with high stereoselectivity.
The defined spatial orientation of the two aldehyde groups in this compound—either cis (on the same face of the ring) or trans (on opposite faces)—can be used to program the formation of specific supramolecular structures. For instance, the cis isomer could facilitate the formation of macrocyclic structures or molecular capsules when reacted with appropriate diamines, while the trans isomer would favor the formation of linear or zigzag polymers. This level of control, originating from the rigid cyclobutane core, is crucial for the rational design of functional supramolecular materials.
Spectroscopic and Structural Elucidation of Cyclobutane 1,3 Dicarbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of cyclobutane-1,3-dicarbaldehyde. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons, and provides insight into the stereochemistry of the 1,3-disubstituted ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aldehyde protons (CHO) are highly deshielded and appear in a distinctive region far downfield, typically between 9 and 10 δ. pressbooks.pub These signals are sharp singlets or narrow triplets, depending on the coupling with the methine proton on the cyclobutane (B1203170) ring.
The protons on the cyclobutane ring itself present a more complex system. The chemical shifts and splitting patterns are highly dependent on whether the molecule is the cis or trans isomer.
Methine Protons (H-1, H-3): These protons, attached to the same carbon as the aldehyde groups, are expected to resonate in the range of 3.0-4.0 ppm, shifted downfield by the electron-withdrawing effect of the carbonyl group.
Methylene (B1212753) Protons (H-2, H-4): These protons would appear further upfield, likely in the 2.0-2.8 ppm range. In the parent cyclobutane molecule, all eight protons are equivalent and show a single peak at 1.98 ppm. nih.gov
The coupling patterns (multiplicity) of the ring protons are crucial for distinguishing between isomers. In the trans isomer, the methine protons will have different coupling constants to the adjacent axial and equatorial methylene protons. In the more symmetric cis isomer, a simpler pattern might be observed. For comparison, the methine protons in cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid have been reported at 4.22 and 3.81 ppm. rsc.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Carbonyl Carbons: The aldehyde carbonyl carbons are the most deshielded, appearing significantly downfield in the range of 190-210 ppm. libretexts.org
Ring Carbons: The methine carbons (C-1, C-3) are expected in the 40-55 ppm region, while the methylene carbons (C-2, C-4) would be found further upfield, likely around 20-30 ppm. For reference, the carbonyl carbon in a related cyclobutane dicarboxylic acid derivative appears at 174.3 ppm. rsc.org
The number of unique signals can confirm the isomerism. The trans isomer, having a C₂ axis of symmetry, would show three distinct carbon signals (carbonyl, methine, methylene). The cis isomer, with a higher degree of symmetry (a plane of symmetry), could also show three signals. Therefore, detailed analysis including 2D NMR techniques like COSY and HSQC would be necessary for definitive assignment.
| Atom | ¹H NMR (Predicted Range) | ¹³C NMR (Predicted Range) |
|---|---|---|
| Aldehyde Proton (CHO) | 9.0 - 10.0 | - |
| Aldehyde Carbon (C HO) | - | 190 - 210 |
| Methine Protons (H-1, H-3) | 3.0 - 4.0 | - |
| Methine Carbons (C-1, C-3) | - | 40 - 55 |
| Methylene Protons (H-2, H-4) | 2.0 - 2.8 | - |
| Methylene Carbons (C-2, C-4) | - | 20 - 30 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is particularly useful for confirming the presence of the aldehyde groups and the cyclobutane ring.
The most prominent and diagnostic absorption bands are:
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the saturated aldehyde groups. This peak is typically found in the range of 1740-1720 cm⁻¹. libretexts.orgorgchemboulder.com However, incorporating the carbonyl group into a four-membered ring, as in cyclobutanone, introduces significant ring strain, which shifts the C=O stretching frequency to a much higher wavenumber (~1785 cm⁻¹). openstax.org While the carbonyls in this compound are exocyclic, some influence from the strained ring may slightly elevate the frequency compared to a purely acyclic aldehyde.
Aldehydic C-H Stretch: This is a key diagnostic feature for aldehydes. It manifests as two moderate absorption bands, often referred to as a "Fermi doublet," located at approximately 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. pressbooks.publibretexts.org The band near 2720 cm⁻¹ is particularly indicative, as it appears in a region where few other functional groups absorb. orgchemboulder.com
Aliphatic C-H Stretch: Absorptions due to the C-H stretching vibrations of the CH and CH₂ groups of the cyclobutane ring are expected just below 3000 cm⁻¹, typically in the 2990-2880 cm⁻¹ range. docbrown.info
Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to characteristic, though often weaker, absorptions in the fingerprint region (<1500 cm⁻¹). These include CH₂ scissoring (~1450 cm⁻¹) and ring deformation modes. docbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (CHO) | ~2820 and ~2720 | Moderate, Sharp |
| C=O Stretch | Aldehyde (C=O) | 1740 - 1720 | Strong, Sharp |
| C-H Stretch | Cyclobutane Ring (CH, CH₂) | 2990 - 2880 | Moderate to Strong |
| CH₂ Scissor | Cyclobutane Ring (CH₂) | ~1450 | Moderate |
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of this compound and for studying its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₆H₈O₂). The calculated exact mass of this compound is 112.05243 Da. An experimental HRMS measurement confirming this value provides definitive proof of the compound's elemental composition.
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound (MW = 112), key fragmentation pathways would include:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for aldehydes. This can lead to the loss of a hydrogen radical (M-1, m/z 111) or a formyl radical (CHO, M-29, m/z 83). libretexts.org
Ring Cleavage: The cyclobutane ring can fragment. A characteristic fragmentation of cyclobutane itself is cleavage into two ethylene (B1197577) molecules (m/z 28). docbrown.info Similar pathways involving the substituted ring could lead to various charged fragments.
McLafferty Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen, which is not present in the standard conformation, other hydrogen rearrangement processes can occur, leading to fragmentation. openstax.org
Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺, m/z 113). This is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.
Proton-Transfer-Reaction Time-of-Flight MS (PTR-ToF-MS) and Cold-Spray Ionization MS: These advanced techniques are valuable for real-time analysis. PTR-ToF-MS can be used for the sensitive detection of volatile organic compounds like aldehydes in the gas phase, making it suitable for monitoring reaction headspace or air samples. Cold-spray ionization is a soft ionization method that can be used to analyze thermally labile molecules directly from solution with minimal fragmentation, which could be applied to monitor the compound's presence in a reaction mixture.
X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallinity
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the puckering of the cyclobutane ring and the relative orientation of the aldehyde substituents.
Single Crystal XRD: This technique provides the most detailed structural information. A suitable single crystal of this compound would allow for the unequivocal determination of its stereochemistry (cis or trans). Crucially, it would also reveal the conformation of the cyclobutane ring. While often depicted as a planar square, the cyclobutane ring is typically non-planar, adopting a "puckered" or "butterfly" conformation to relieve torsional strain. The degree of puckering is defined by a dihedral angle, which has been calculated to be around 28-30° for the parent cyclobutane. researchgate.netnih.gov However, substitution can influence this; for example, the ring in a salt of trans-1,3-cyclobutanedicarboxylic acid was found to be planar, whereas a cis-1,2-dicarboxylic acid derivative showed a puckering angle of 20°. acs.orgrsc.org XRD analysis would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Powder XRD (PXRD): PXRD is used to analyze polycrystalline powders. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is a valuable tool for confirming the identity of a bulk sample against a known standard, assessing sample purity, and identifying different polymorphic forms.
| Parameter | Description | Example Value (from a related structure) |
|---|---|---|
| Ring Conformation | Puckering angle of the four-membered ring | 20° |
| Internal Ring Angles | C-C-C bond angles within the ring | 87.68° - 88.80° |
| Intermolecular Interactions | Hydrogen bonding distances (e.g., C=O···H) | 2.680 - 2.694 Å |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopies for Electronic Property Assessment
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the key chromophore is the carbonyl group of the aldehyde.
UV-Vis Spectroscopy: Saturated aldehydes and ketones exhibit two main electronic transitions:
A weak absorption (low molar absorptivity, ε ≈ 10-100) resulting from a symmetry-forbidden n → π* transition. This typically occurs in the 270-300 nm range. masterorganicchemistry.comquora.com For this compound, which lacks conjugation, this weak band would be the principal feature observed in a standard UV-Vis spectrum.
A strong absorption (high molar absorptivity, ε > 1000) from an allowed π → π* transition. For non-conjugated carbonyls, this transition occurs at a high energy, resulting in an absorption wavelength below 200 nm, which is generally not observable with standard spectrophotometers. jove.com
The position of the n → π* absorption maximum (λₘₐₓ) is sensitive to the solvent polarity. The lack of absorption at wavelengths longer than 300 nm would confirm the absence of conjugation in the system.
Fluorescence Spectroscopy: Fluorescence, the emission of light from a singlet excited state, is generally not a significant property of simple aliphatic aldehydes. Following excitation via the n → π* transition, non-radiative decay pathways, such as efficient intersystem crossing to the triplet state and subsequent photochemical reactions, are typically much faster than fluorescence emission. Therefore, this compound is expected to be non-fluorescent or, at most, exhibit very weak fluorescence.
Computational Chemistry and Theoretical Investigations of Cyclobutane 1,3 Dicarbaldehyde
Conformational Analysis of the Cyclobutane (B1203170) Ring System (e.g., Planar vs. Puckered)
The conformation of the cyclobutane ring is a topic of significant interest in computational chemistry. Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orgmasterorganicchemistry.com This puckering, however, comes at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate further from the ideal sp³ tetrahedral angle of 109.5°. nih.gov
Computational studies, including high-level ab initio methods, have shown that for cyclobutane itself, the puckered conformation is more stable than the planar transition state for ring inversion. nih.gov The equilibrium puckering angle has been calculated to be around 29.59°. nih.gov For 1,3-disubstituted cyclobutanes, such as cyclobutane-1,3-dicarbaldehyde, the presence of substituents influences the ring's conformational preference. The substituents can occupy either pseudo-axial or pseudo-equatorial positions in the puckered ring.
Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This is because in the cis configuration, both bulky substituents can occupy pseudo-equatorial positions, minimizing steric hindrance. In the trans isomer, one substituent is forced into a pseudo-axial position, leading to unfavorable 1,3-diaxial interactions. researchgate.net However, the specific nature of the substituents can alter this preference due to dipole-dipole interactions or other electronic effects. researchgate.net In the case of this compound, the polar carbonyl groups of the aldehyde substituents would be expected to play a significant role in determining the most stable conformation through a balance of steric and electrostatic interactions.
| Conformation | Description | Relative Energy | Key Feature |
|---|---|---|---|
| Puckered (Butterfly) | The four carbon atoms are not in the same plane. One carbon atom is bent out of the plane of the other three. | Lower | Reduces torsional strain from eclipsed hydrogens. libretexts.org |
| Planar | All four carbon atoms lie in the same plane. | Higher (Transition State) | Maximizes angle strain and torsional strain. nih.gov |
Ring Strain Energy Calculations and Theoretical Modeling
The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.com Computational methods are instrumental in quantifying this strain energy. The total ring strain of cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com This high strain energy makes the cyclobutane ring more reactive than larger, less strained cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311). masterorganicchemistry.com
Theoretical modeling can estimate the strain energy through various computational approaches, such as the use of isodesmic reactions. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations and provide a more accurate measure of the strain energy.
| Cycloalkane | Ring Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane (B1198618) | ~27.6 masterorganicchemistry.com | Angle Strain and Torsional Strain masterorganicchemistry.com |
| Cyclobutane | ~26.3 masterorganicchemistry.com | Angle Strain and Torsional Strain masterorganicchemistry.com |
| Cyclopentane | ~7.1 nih.gov | Torsional Strain libretexts.org |
| Cyclohexane | ~0 | Essentially Strain-Free libretexts.org |
Quantum Chemical Studies of Electronic Structure (e.g., HOMO-LUMO Gaps, Frontier Orbitals)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules. These studies provide insights into the distribution of electrons, the energies of molecular orbitals, and properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and electronic transitions of a molecule.
For this compound, the aldehyde functional groups are expected to significantly influence its electronic structure. The carbonyl groups are electron-withdrawing and contain π-bonds, which will introduce new molecular orbitals. The HOMO is likely to be associated with the sigma bonds of the cyclobutane ring or the lone pairs of the oxygen atoms, while the LUMO is expected to be the π* anti-bonding orbital of the carbonyl groups.
A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. The presence of the aldehyde groups would likely lower the energy of the LUMO compared to unsubstituted cyclobutane, leading to a smaller HOMO-LUMO gap and enhanced reactivity, particularly towards nucleophilic attack at the carbonyl carbons. While specific calculations for this compound are not widely reported, studies on similar molecules can provide an estimate of the expected electronic properties.
Reaction Pathway Analysis and Mechanistic Insights through Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. For cyclobutane derivatives, computational studies have provided insights into various reactions, including ring-opening, cycloadditions, and rearrangements. arxiv.orgresearchgate.net
The high ring strain of this compound suggests that reactions leading to the opening of the four-membered ring would be thermodynamically favorable. masterorganicchemistry.com Computational methods can be used to model the pathways of such reactions, for instance, under thermal or photochemical conditions. The mechanism of the [2+2] cycloreversion of cyclobutanes has been computationally investigated and shown to proceed through a 1,4-diradical intermediate. acs.org
Furthermore, the aldehyde groups in this compound are reactive sites for a variety of transformations, such as nucleophilic addition, condensation reactions, and oxidations/reductions. Theoretical calculations can model the stereoselectivity of such reactions, predicting which diastereomer of a product is likely to be favored based on the energies of the transition states leading to each isomer. For example, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, rationalizing the stereoretentive pathway based on the relative energies of radical rotation versus cyclization. acs.org
Molecular Dynamics Simulations for Material Behavior Prediction
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach can be particularly useful for predicting the macroscopic properties of materials based on their molecular structure. While this compound is a small molecule, it can serve as a monomer or a building block for larger polymeric materials.
Polymers containing cyclobutane units in their backbone have been synthesized and their material properties investigated. nih.govnih.gov MD simulations can be employed to predict the conformational behavior of these polymer chains, their packing in the solid state, and mechanical properties such as elasticity and stress response. For instance, MD simulations have been used to predict the binding mode of a cyclobutane-containing drug candidate to its target enzyme. nih.gov
Synthetic Diversification and Functionalization of Cyclobutane 1,3 Dicarbaldehyde Analogues
Alkyl-Substituted Cyclobutane-1,3-dicarbaldehydes
The synthesis of 1,3-substituted cyclobutanes can be efficiently achieved through [2+2] cycloaddition reactions. researchgate.netnih.gov A notable method involves the reaction of terminal alkenes with allenoates, which provides a rapid route to various 1,3-substituted cyclobutane (B1203170) structures. researchgate.netorganic-chemistry.orgfigshare.com This approach is valued for its simplicity, scalability, and the ability to produce cyclobutanes with functional handles suitable for further derivatization. organic-chemistry.orgnih.gov
The reaction is typically promoted by a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), and can be performed under robust conditions. organic-chemistry.orgnih.gov Phenyl 2,3-butadienoate has been identified as a particularly reactive allenoate for this transformation due to the electron-withdrawing nature of the phenyl ester. nih.gov While this method directly yields cyclobutanes with ester functionalities, these can be readily converted to the corresponding dicarbaldehydes through standard synthetic transformations, such as reduction. This cycloaddition strategy is compatible with a range of terminal alkenes, allowing for the introduction of diverse alkyl and other substituents onto the cyclobutane core. organic-chemistry.org
Table 1: Allenoate-Alkene [2+2] Cycloaddition for Synthesis of 1,3-Substituted Cyclobutanes
| Reactant 1 | Reactant 2 | Promoter | Product Type | Key Features |
|---|---|---|---|---|
| Phenyl 2,3-butadienoate | Terminal Alkene | EtAlCl₂ | 1,3-substituted cyclobutane carboxylate | High yield, robust conditions, scalable. organic-chemistry.orgnih.gov |
Aryl- and Heteroaryl-Substituted Cyclobutane-1,3-Dicarboxylic Acids (e.g., α-Truxillic Acid, 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid)
Aryl and heteroaryl-substituted cyclobutane dicarboxylic acids are significant compounds, often synthesized via photochemical [2+2] cycloaddition reactions. These molecules serve as rigid building blocks for advanced materials. nih.govresearchgate.net
α-Truxillic Acid
α-Truxillic acid, or 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, is formed from the "head-to-tail" photodimerization of trans-cinnamic acid. nih.govrsc.org This [2+2] photocycloaddition is a solvent-free process that can be initiated by UV light. researchgate.netnih.gov The resulting α-truxillic acid is a stable compound that can tolerate both acidic and basic conditions. nih.govresearchgate.net Its two carboxylic acid groups are available for further reactions, making it a valuable monomer for polymerization. nih.govresearchgate.net Derivatives of α-truxillic acid have been investigated for their pharmacological properties. researchgate.net
2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid
A renewable, furan-containing cyclobutane dicarboxylic acid, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), has been synthesized from furfural (B47365), a biomass-derived chemical. researchgate.netacs.orgfigshare.com The synthesis begins with a Knoevenagel condensation of furfural and malonic acid to produce 2-furanacrylic acid. acs.orgresearchgate.netmtmt.hu This is followed by esterification to yield ethyl-2-furanacrylate. acs.orgfigshare.commtmt.hu A solvent-free [2+2] photodimerization of the crystalline ester under blacklight affords the corresponding diethyl dicarboxylate (CBDE-5), which is then hydrolyzed to the target dicarboxylic acid, CBDA-5. acs.orgfigshare.comresearchgate.netmtmt.hu This process utilizes several green chemistry techniques, including solvent-free reactions and the use of energy-efficient UV sources. acs.orgmtmt.hu
Table 2: Synthesis of Aryl- and Heteroaryl-Substituted Cyclobutane-1,3-Dicarboxylic Acids
| Compound Name | Precursor | Key Reaction | Significance |
|---|---|---|---|
| α-Truxillic Acid | trans-Cinnamic acid | [2+2] Photodimerization | Stable building block for polymers. nih.govrsc.org |
Cyclobutane-1,3-Dicarboxylic Acids and Their Esters as Synthetic Precursors or Analogues
Cyclobutane-1,3-dicarboxylic acids (CBDAs) and their corresponding esters are increasingly recognized as valuable building blocks, particularly in polymer chemistry. nih.govund.edu Their semi-rigid structures can impart desirable thermal and mechanical properties to materials. nih.govresearchgate.net
The dicarboxylic acid functionality allows these molecules to act as monomers in condensation polymerizations. For instance, α-truxillic acid has been polymerized with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to produce a series of semi-crystalline polyesters known as poly-α-truxillates. nih.gov These cyclobutane-containing polymers have demonstrated stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Similarly, bio-based polyamides and polyimides have been synthesized through the polycondensation of α-truxillic acids, yielding materials with high toughness. rsc.org
The renewable diester, diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5), and its diacid derivative (CBDA-5) have been successfully used as building blocks to produce fully biobased polyesters. acs.orgresearchgate.netmtmt.hu The esters of other cinnamic acid derivatives can also be photodimerized and subsequently hydrolyzed to provide the diacid monomers for polymer synthesis. und.edu
Table 3: Application of Cyclobutane-1,3-Dicarboxylic Acids and Esters in Polymer Synthesis
| Monomer | Polymer Type | Key Features of Polymer |
|---|---|---|
| α-Truxillic Acid | Poly-α-truxillates (Polyesters), Polyamides, Polyimides | Semi-crystalline, high thermal stability, high toughness. nih.govrsc.org |
| Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5) / CBDA-5 | Biobased Polyesters | Derived from renewable resources. acs.orgmtmt.hu |
Cyclobutane-1,3-Diols as Synthetic Intermediates
Cyclobutane-1,3-diols are important synthetic intermediates that can be accessed from cyclobutane-1,3-dicarboxylic acids or their esters via reduction. The two hydroxyl groups provide reactive sites for a wide range of subsequent chemical transformations.
Cyclic 1,3-diols, in general, are used as scaffolds to create spatially diverse libraries of small molecules for biological screening. nih.gov By placing different functional groups onto the conformationally distinct positions of the diol, chemists can systematically explore three-dimensional chemical space. nih.gov The reactivity of the hydroxyl groups on a cyclobutane diol scaffold is demonstrated by the reactions of cis-cyclobut-3-ene-1,2-diol with 1,3-dipoles, which can proceed with high stereoselectivity. rsc.org This highlights the utility of the diol functionality in directing the stereochemical outcome of reactions and building molecular complexity. These diols are therefore valuable precursors for constructing more complex molecules with defined three-dimensional structures.
Emerging Research Avenues and Prospective Applications
Bio-based and Sustainable Synthesis of Cyclobutane-1,3-dicarbaldehyde Analogues
The increasing demand for sustainable materials has spurred research into the synthesis of chemical building blocks from renewable feedstocks. In this context, bio-based synthesis routes for cyclobutane (B1203170) analogues are gaining significant attention. A notable advancement is the creation of a rigid bio-based monomer, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA), derived from furfural (B47365), which is readily obtainable from lignocellulosic biomass. european-coatings.comrsc.orgrsc.org This synthesis is achieved through a green, UV-mediated solid-state dimerization of furfural-derived precursors. european-coatings.com
This approach represents a significant step towards reducing reliance on petrochemical resources for the production of functional monomers. The resulting furanic cyclobutane diacid serves as a versatile platform for producing semi-rigid polyesters with tunable properties, demonstrating the viability of creating sustainable polymers from biomass. european-coatings.comrsc.org Research in this area continues to explore different hemicellulosic feedstocks and optimize reaction pathways to improve yields and expand the range of accessible bio-based cyclobutane derivatives. rsc.org
Advanced Functional Materials Development with Tunable Properties
The unique four-membered ring structure of cyclobutane derivatives is being harnessed to develop advanced functional materials with precisely controlled properties. wiley-vch.dewiley.comresearchgate.net Cyclobutane-containing polymers (CBPs) are a primary focus, where the rigid cyclobutane scaffold is incorporated into polymer backbones to enhance thermal stability and tailor mechanical properties. nih.govnih.gov
For instance, polyesters synthesized from the bio-based 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) exhibit excellent thermal stability and customizable glass transition temperatures. european-coatings.comrsc.org By varying the aliphatic diols used in the polymerization process, researchers can tune the material's properties for specific applications. european-coatings.com Thermogravimetric analysis of these polyesters shows a decomposition onset (Td10%) between 263 and 284 °C, with 50% weight retention up to 388 °C. european-coatings.comrsc.org The glass transition temperature (Tg) of these materials can be adjusted over a range from 6 to 52 °C. european-coatings.comrsc.org
Another innovative application is the development of stress-responsive polymers incorporating cyclobutane mechanophores. duke.eduresearchgate.net These materials are designed to undergo constructive transformations when subjected to mechanical force. duke.eduresearchgate.net The inherent ring strain of the cyclobutane core allows for a mechanochemical [2+2] cycloreversion, breaking the ring to form two new alkenes. researchgate.net This transformation can be used to create self-healing materials or to cross-link polymer networks in response to mechanical stress. duke.edu
| Polymer | Molecular Weight (g mol⁻¹) | Decomposition Onset (Td10%) | Glass Transition Temperature (Tg) |
|---|---|---|---|
| CBDA-based Polyester 1 | Up to 11,200 | 263-284 °C | 6-52 °C (tunable) |
Catalyst Design and Asymmetric Synthesis Leveraging this compound Scaffolds
The well-defined, rigid geometry of the cyclobutane skeleton makes it an excellent scaffold for applications in catalyst design and asymmetric synthesis. researchgate.netacs.org Chiral, substituted cyclobutanes are important motifs in bioactive compounds and are valuable intermediates in organic synthesis. nih.gov The conformational rigidity of the 1,3-disubstituted cyclobutane linker can be used to limit the number of possible conformations in drug design, acting as an aryl isostere with reduced planarity. nih.gov
Recent breakthroughs include the development of novel catalytic methods for the enantioselective synthesis of complex, chiral cyclobutanes. nih.govresearchgate.net For example, cobalt-catalyzed protocols have been developed for the diastereo- and enantioselective reductive coupling of unactivated cyclobutenes and aldehydes, providing access to a wide range of densely functionalized, enantioenriched cyclobutanes. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes has been reported. nih.gov These methods leverage the unique reactivity of the cyclobutane framework to achieve high levels of stereocontrol. researchgate.netnih.gov
The development of these synthetic strategies is crucial as they provide efficient pathways to chiral cyclobutane derivatives that can serve as ligands or key components in the design of new asymmetric catalysts. researchgate.netacs.org The predictable stereochemistry of the cyclobutane scaffold allows for the precise spatial arrangement of catalytic groups, influencing the stereochemical outcome of chemical reactions.
Applications in Environmental Chemistry (e.g., Atmospheric Product Identification)
Understanding the atmospheric fate of volatile organic compounds is critical for assessing their environmental impact. Research into the atmospheric chemistry of cyclic aldehydes, including cyclobutanecarbaldehyde (an analogue of this compound), provides valuable insights into their degradation pathways and product formation.
Gas-phase reactions with hydroxyl (OH) radicals and nitrate (B79036) (NO3) radicals are the primary degradation pathways for such compounds in the troposphere. europa.eu The rate coefficients for these reactions have been measured experimentally, allowing for the estimation of their atmospheric lifetimes. For cyclobutanecarbaldehyde, the reaction with OH radicals is significantly faster than with NO3 radicals, indicating that daytime oxidation by OH is the dominant removal process. europa.eu
The degradation of cyclobutanecarbaldehyde in the atmosphere leads to a wide spectrum of oxidation products. europa.eu These include cycloketones, cycloalkyl nitrates, and various multifunctional compounds that contain carbonyl, hydroxy, and nitrooxy functional groups. europa.eu The identification of these products is crucial for developing comprehensive atmospheric chemical mechanisms and for understanding the potential formation of secondary organic aerosols and other atmospheric pollutants. acs.orgnih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
